molecular formula C20H24N6O3 B2403802 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide CAS No. 2034382-48-2

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide

Cat. No. B2403802
M. Wt: 396.451
InChI Key: IFYXKHSZWGSBDE-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide, also known as TPA023, is a chemical compound that belongs to the class of pyrazolopyridines. It is a selective agonist of the GABA-A receptor subtype α2/α3, which plays a crucial role in the central nervous system. TPA023 has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-pyrrolidin-3-yl)amine to form the amide intermediate. The amide intermediate is then reacted with 1-(8-hydrazinyl[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propan-2-ol to form the final product.

Starting Materials
3,4-diethoxybenzoic acid, thionyl chloride, N-(1-pyrrolidin-3-yl)amine, 1-(8-hydrazinyl[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propan-2-ol

Reaction
Step 1: 3,4-diethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with N-(1-pyrrolidin-3-yl)amine to form the amide intermediate., Step 3: The amide intermediate is then reacted with 1-(8-hydrazinyl[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propan-2-ol to form the final product.

Mechanism Of Action

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide selectively binds to the GABA-A receptor subtype α2/α3, which is predominantly expressed in the brain. Activation of this receptor subtype leads to the release of inhibitory neurotransmitters, such as GABA, which reduces neuronal excitability and produces anxiolytic and sedative effects. N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide has a higher affinity for the α2/α3 receptor subtype than for the α1 and α5 subtypes, which are associated with adverse effects such as sedation and cognitive impairment.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide are primarily mediated by its interaction with the GABA-A receptor subtype α2/α3. Activation of this receptor subtype leads to the release of inhibitory neurotransmitters, such as GABA, which reduces neuronal excitability and produces anxiolytic and sedative effects. N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide has been shown to reduce anxiety-like behavior in animal models and improve cognitive function and memory in animal models of Alzheimer's disease. However, N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide has also been associated with adverse effects such as sedation and cognitive impairment.

Advantages And Limitations For Lab Experiments

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide has several advantages for lab experiments, including its high selectivity for the GABA-A receptor subtype α2/α3 and its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. However, N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide also has several limitations for lab experiments, including its potential for sedation and cognitive impairment and its limited availability and high cost.

Future Directions

There are several future directions for the research and development of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide. One direction is to investigate its potential therapeutic applications in the treatment of alcohol addiction and withdrawal symptoms. Another direction is to develop more selective and potent agonists of the GABA-A receptor subtype α2/α3 with fewer adverse effects. Finally, further studies are needed to understand the mechanisms underlying the anxiolytic and antidepressant effects of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide and to identify potential biomarkers for its therapeutic efficacy.

Scientific Research Applications

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. Several studies have demonstrated its anxiolytic and antidepressant effects in animal models. N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide has been investigated for its potential use in the treatment of alcohol addiction and withdrawal symptoms.

properties

IUPAC Name

3,4-diethoxy-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-3-28-16-6-5-14(11-17(16)29-4-2)20(27)23-15-7-9-25(12-15)18-19-24-22-13-26(19)10-8-21-18/h5-6,8,10-11,13,15H,3-4,7,9,12H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYXKHSZWGSBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide

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